Enhanced Lipophilicity Drives Membrane Permeability Over Non-Halogenated Analogs
The target compound exhibits a computed XLogP3 of 3.7, which is substantially higher than that of the non-halogenated analog, 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime (XLogP3 of 2.8) [1]. This difference of nearly one log unit indicates a 10-fold increase in the partition coefficient, directly correlating with enhanced membrane permeability. This is a critical differentiator for cell-based assays where intracellular target engagement is required.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime (CAS 338420-84-1): XLogP3 = 2.8 |
| Quantified Difference | Target compound is 0.9 log units (approx. 8-fold) more lipophilic. |
| Conditions | Computational prediction (XLogP3 algorithm) sourced from supplier databases. |
Why This Matters
For procurement, higher lipophilicity predicts better passive membrane diffusion, making this compound a superior choice over the benzyl analog for designing cell-permeable probes or therapeutics.
- [1] Kuujia.com. 2-Nitro-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime and 2-nitro-2-(phenylsulfonyl)acetaldehyde O-benzyloxime. Computed Properties. View Source
